molecular formula C16H14O4S2 B15251676 diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate

diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate

Cat. No.: B15251676
M. Wt: 334.4 g/mol
InChI Key: LSOMRCWCWJIMNJ-UHFFFAOYSA-N
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Description

Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate is a chemical compound with the molecular formula C16H14O4S2 and a molecular weight of 334.41 g/mol It is a derivative of thieno[2,3-f]benzothiophene, a heterocyclic compound containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate typically involves the condensation of thieno[2,3-f]benzothiophene with diethyl oxalate under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, ensuring consistency and quality. The use of continuous flow reactors and automated systems helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to potential therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate
  • Diethyl thieno[3,2-b]thiophene-2,5-dicarboxylate
  • Diethyl thieno[3,4-b]thiophene-2,5-dicarboxylate

Uniqueness

Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of advanced materials and potential therapeutic agents .

Properties

Molecular Formula

C16H14O4S2

Molecular Weight

334.4 g/mol

IUPAC Name

diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate

InChI

InChI=1S/C16H14O4S2/c1-3-19-15(17)11-9-5-7-22-14(9)12(16(18)20-4-2)10-6-8-21-13(10)11/h5-8H,3-4H2,1-2H3

InChI Key

LSOMRCWCWJIMNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CSC2=C(C3=C1SC=C3)C(=O)OCC

Origin of Product

United States

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